4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide
Description
4-Methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide is a sulfonamide-containing piperidine derivative characterized by a methyl-substituted phenylsulfonyl group attached to the piperidine nitrogen and a carboxamide group at the 1-position. This compound is structurally related to bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and kinase inhibition studies . Its design integrates sulfonamide moieties known for enhancing binding affinity to biological targets, such as ATP-binding pockets or bacterial enzymes .
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)20(18,19)15-14(17)16-9-7-12(2)8-10-16/h3-6,12H,7-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLTPXHMIWRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide, also known as 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17N2O2S
- Molecular Weight : 267.35 g/mol
The compound features a piperidine core linked to a sulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, which are vital in various metabolic processes.
- Receptor Binding : The piperidine moiety interacts with neurotransmitter receptors, influencing central nervous system activities.
These interactions can lead to modulation of protein activity, resulting in desired biological effects such as antimicrobial and anti-inflammatory properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various pathogenic microorganisms.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, indicating its utility in treating inflammatory diseases.
Data Table: Biological Activities Overview
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Reduces inflammation in preclinical models | |
| Enzyme Inhibition | Inhibits carbonic anhydrase and urease | |
| Receptor Modulation | Interacts with neurotransmitter receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges, suggesting potential therapeutic applications.
-
Anti-inflammatory Research :
- In a model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests its potential role in treating conditions like rheumatoid arthritis and other inflammatory disorders.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Observations :
- Bioactivity : The target compound’s antimicrobial activity against mycobacteria is attributed to the sulfonamide group’s ability to disrupt bacterial folate metabolism or enzyme function . In contrast, MP-A08’s dual kinase inhibition highlights the versatility of sulfonamide scaffolds in targeting diverse enzymes .
- Synthetic Complexity : Biphenyl-extended analogs (e.g., C₃₃H₂₉N₃O₄S₂) require multi-step synthesis, limiting their utility despite high yields (~80%) .
Antimicrobial Activity
The target compound demonstrates efficacy against mycobacteria in activated macrophages, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . However, its potency is lower than pyridine-carboxamide derivatives (e.g., N’-(4-biphenylylmethylene)isonicotinohydrazide), which exhibit enhanced lipophilicity and target penetration .
Kinase Inhibition
MP-A08, a structurally distinct sulfonamide-benzamide hybrid, inhibits sphingosine kinases SphK1 and SphK2 with moderate potency (Ki = 27 μM and 7 μM, respectively) .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The target compound’s LogP (estimated ~2.5) is lower than MP-A08’s (~3.8), suggesting better aqueous solubility but reduced blood-brain barrier penetration .
- Metabolic Stability : Piperidine carboxamides generally exhibit moderate metabolic stability due to amide bond resistance to hydrolysis, whereas Schiff base-containing analogs (e.g., MP-A08) may face instability in acidic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
